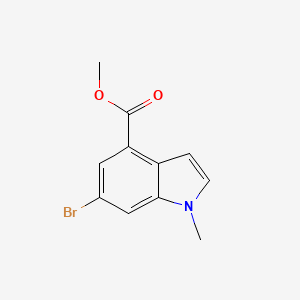

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate

描述

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. This compound, specifically, is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with the bromination of 1-methylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Nucleophilic Substitution at C6 Bromine

The bromine atom at position 6 serves as a prime site for palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse aryl or alkyl groups:

| Reaction Type | Typical Conditions | Product Example | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C | 6-Aryl-1-methyl-1H-indole-4-carboxylate | High regioselectivity due to bromide’s position |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, Cs₂CO₃, toluene, 110°C | 6-Amino-1-methyl-1H-indole-4-carboxylate | Requires sterically accessible bromide |

The electron-withdrawing ester group at C4 slightly reduces the reactivity of the C6 bromide compared to non-functionalized bromoindoles but remains viable for cross-coupling.

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution, with regioselectivity influenced by substituents:

Key positions for reactivity :

-

C3 : Activated by the indole nitrogen’s lone pair (unless sterically hindered by the N-methyl group).

-

C5 : Ortho to the electron-withdrawing ester group, making it susceptible to nitration or sulfonation.

Example reaction :

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C

-

Product : 5-Nitro-6-bromo-1-methyl-1H-indole-4-carboxylate (major)

The N-methyl group slightly deactivates the ring compared to unsubstituted indoles but does not preclude reactivity.

Ester Functionalization

The methyl ester at C4 can undergo hydrolysis or transesterification:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 6-Bromo-1-methyl-1H-indole-4-carboxylic acid |

| Basic Hydrolysis | NaOH (aq)/EtOH, 70°C, 6h | Sodium 6-bromo-1-methyl-1H-indole-4-carboxylate |

| Transesterification | ROH, H₂SO₄ (cat.), reflux | 6-Bromo-1-methyl-1H-indole-4-carboxylate ester (R = ethyl, benzyl, etc.) |

The ester’s stability under neutral conditions allows selective modification of other functional groups first .

Indole Ring Functionalization

Reduction of the Indole Core :

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, 25°C

-

Product : Partially saturated tetrahydroindole derivatives (retains bromide and ester).

-

Oxidation :

-

Ozonolysis : O₃, CH₂Cl₂/MeOH, −78°C → cleavage of the pyrrole ring.

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Application |

|---|---|---|---|

| C6 Bromide | Arylboronic acids | Biaryl indoles | Drug candidate synthesis |

| Methyl Ester | Amines | Amides | Prodrug development |

| Indole Core | Electrophiles (NO₂⁺, SO₃H⁺) | Nitro-/sulfo-indoles | Agrochemical intermediates |

Stability Considerations

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures.

-

Light Sensitivity : Prolonged UV exposure causes partial dehalogenation.

-

Storage : Recommended in inert atmosphere at −20°C to prevent ester hydrolysis .

This compound’s modular reactivity makes it a versatile intermediate in medicinal chemistry and materials science, though direct studies on its specific derivatives remain an area for further exploration.

科学研究应用

Medicinal Chemistry

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate has been studied for its antimicrobial and anticancer properties. Preliminary research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer drug development. The compound's bioactive properties suggest potential therapeutic applications in treating various diseases.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, allows chemists to create a wide array of functionalized compounds. For example:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids.

- Reduction Reactions : The carboxylic acid can be reduced to alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Material Science

This compound is also explored for its potential in developing new materials. Its unique chemical properties may lead to innovations in polymer science and nanotechnology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Properties

Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, supporting its use in pharmaceutical formulations .

作用机制

The mechanism of action of Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The indole ring system is known to interact with multiple receptors, contributing to its diverse biological activities .

相似化合物的比较

Similar Compounds

- Methyl 6-bromo-1H-indole-4-carboxylate

- Methyl 6-bromoindole-2-carboxylate

- 4-Bromo-1H-indole-6-carboxylate

Uniqueness

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate is unique due to the specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 1st position and the ester group at the 4th position distinguishes it from other brominated indole derivatives .

生物活性

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 268.107 g/mol. The compound features an indole structure characterized by a fused benzene and pyrrole ring, with a bromine atom at position six and a methyl group at position one. This unique arrangement contributes to its distinctive reactivity and biological properties, making it a versatile candidate for further research in various fields, including medicinal chemistry and organic synthesis .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, with some derivatives showing MIC values as low as against specific strains .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound demonstrated enhanced caspase-3 activity, suggesting its potential as an apoptosis-inducing agent .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.0 | Apoptosis induction |

| HepG2 | 15.0 | Growth inhibition |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromine atom and carboxylic acid group enhance its binding affinity to target enzymes or receptors involved in cell proliferation and apoptosis pathways .

Potential Pathways

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could modulate receptors that play roles in cell signaling related to growth and apoptosis.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. For instance, modifications at different positions of the indole ring have been explored to improve potency against specific targets .

Example Study

A study synthesized several analogs and assessed their effects on microtubule assembly, revealing that certain derivatives effectively destabilized microtubules at concentrations as low as , indicating their potential use in cancer therapy .

属性

IUPAC Name |

methyl 6-bromo-1-methylindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKFXYZBTHKXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=C(C=C21)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。